molecular formula C10H10N2O4 B1365280 Methyl 6-nitroindoline-2-carboxylate CAS No. 428861-43-2

Methyl 6-nitroindoline-2-carboxylate

Cat. No. B1365280
M. Wt: 222.2 g/mol
InChI Key: PEFQAKIOILEYAZ-UHFFFAOYSA-N
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Description

“Methyl 6-nitroindoline-2-carboxylate” is a chemical compound with the molecular formula C10H10N2O4 . It is a derivative of indoline-2-carboxylic acid .


Synthesis Analysis

The synthesis of “Methyl 6-nitroindoline-2-carboxylate” involves the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid. The methyl ester of this compound is then easily dehydrogenated by DDQ to form “Methyl 6-nitroindole-2-carboxylate”. The total yield of this process is approximately 67% .


Molecular Structure Analysis

The molecular structure of “Methyl 6-nitroindoline-2-carboxylate” is represented by the formula C10H10N2O4 . Further structural analysis would require more specific data or computational chemistry methods.


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of “Methyl 6-nitroindoline-2-carboxylate” is the nitration of indoline-2-carboxylic acid, followed by dehydrogenation .


Physical And Chemical Properties Analysis

“Methyl 6-nitroindoline-2-carboxylate” has a molecular weight of 222.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

  • Synthesis Techniques : Lavrenov et al. (2002) demonstrated a method to synthesize methyl 6-nitroindole-2-carboxylate from indoline-2-carboxylic acid. This synthesis involves dehydrogenation using DDQ and yields a total of 67% (Lavrenov et al., 2002). Additionally, Liu et al. (2010) reported a synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine, which is notable for its high enantiomeric excess and moderate yield, making it suitable for industrial applications due to its low cost and convenient reaction conditions (Liu, Qian, & Chen, 2010).

  • Photochemical Applications : Papageorgiou et al. (2004) explored the use of 1-acyl-7-nitroindolines, including derivatives of methyl 6-nitroindoline-2-carboxylate, for the rapid release of carboxylates upon photolysis in aqueous solutions. This has particular relevance in biological experiments, such as the rapid release of neuroactive amino acids like L-glutamate (Papageorgiou, Ogden, & Corrie, 2004).

  • Mechanistic Insights in Photoreaction : Morrison et al. (2002) provided insights into the mechanisms of carboxylic acid photorelease from 1-acyl-7-nitroindolines in solutions with varying water content. Their findings support the mechanism involving a critical photogenerated intermediate in the photorelease process (Morrison, Wan, Corrie, & Papageorgiou, 2002).

  • Photochromic Properties : The study by Gal'bershtam et al. (1977) on photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes, which are structurally related to methyl 6-nitroindoline-2-carboxylate, highlights the impact of different substituents on the photochromic behavior of these compounds (Gal'bershtam et al., 1977).

  • . This study explored the potential of generating surfaces with multiple functional levels, using different combinations of photolabile groups for controlled photoresponse (San Miguel, Bochet, & del Campo, 2011).

properties

IUPAC Name

methyl 6-nitro-2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-3,5,9,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFQAKIOILEYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476194
Record name methyl 6-nitroindoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-nitroindoline-2-carboxylate

CAS RN

428861-43-2
Record name Methyl 2,3-dihydro-6-nitro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428861-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-nitroindoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SN Lavrenov, SA Lakatosh, LN Lysenkova… - …, 2002 - thieme-connect.com
… The dried solution was evaporated to give methyl 6-nitroindoline-2-carboxylate (3; 22 g, 90%) as dark yellow crystals; mp 102-104 C (MeOH). Additional amounts of 3 and methyl 5-…
Number of citations: 6 www.thieme-connect.com

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